Cas no 16320-54-0 (1,4-Benzenediamine,N1,N4-bis(1,3-dimethylbutyl)-)

1,4-Benzenediamine,N1,N4-bis(1,3-dimethylbutyl)- structure
16320-54-0 structure
Product Name:1,4-Benzenediamine,N1,N4-bis(1,3-dimethylbutyl)-
CAS No:16320-54-0
MF:C18H32N2
MW:276.460084915161
CID:212813
PubChem ID:177737
Update Time:2025-04-19

1,4-Benzenediamine,N1,N4-bis(1,3-dimethylbutyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediamine,N1,N4-bis(1,3-dimethylbutyl)-
    • 1-N,4-N-bis(4-methylpentan-2-yl)benzene-1,4-diamine
    • 1,4-benzenediamine, N~1~,N~4~-bis(1,3-dimethylbutyl)-
    • N,N'-Bis(4-methylpentan-2-yl)benzene-1,4-diamine
    • N,N'-di-(1,3-dimethylbutyl)-p-phenylenediamine
    • SCHEMBL144947
    • GFEZQRWDLTZHAT-UHFFFAOYSA-N
    • DTXSID00936799
    • N~1~,N~4~-Bis(4-methylpentan-2-yl)benzene-1,4-diamine
    • 1,4-Benzenediamine, N,N'-bis(1,3-dimethylbutyl)-
    • 16320-54-0
    • Inchi: 1S/C18H32N2/c1-13(2)11-15(5)19-17-7-9-18(10-8-17)20-16(6)12-14(3)4/h7-10,13-16,19-20H,11-12H2,1-6H3
    • InChI Key: GFEZQRWDLTZHAT-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(=CC=1)NC(C)CC(C)C)C(C)CC(C)C

Computed Properties

  • Exact Mass: 276.25676
  • Monoisotopic Mass: 276.257
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • Density: 0.937
  • Boiling Point: 392.8°Cat760mmHg
  • Flash Point: 218.4°C
  • Refractive Index: 1.533
  • PSA: 24.06
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